4'-Bromo-2'-chloro-5'-fluorophenacyl chloride
Description
Historical Context and Discovery
The development of halogenated phenacyl chlorides traces its origins to the broader field of alpha-haloketone chemistry, which has evolved significantly over the past several decades. Alpha-haloketones have played an essential role in the synthesis of complex nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit remarkable biological activity. The systematic exploration of multi-halogenated aromatic systems emerged from the recognition that halogen substituents could dramatically alter both the physical properties and chemical reactivity of organic molecules.
The specific compound 4'-bromo-2'-chloro-5'-fluorophenacyl chloride represents a relatively recent addition to the family of halogenated phenacyl derivatives, developed as synthetic methodologies for introducing multiple halogens into aromatic systems became more sophisticated. The compound bears the Chemical Abstracts Service registry number 1805576-87-7, indicating its formal recognition and documentation in chemical databases. The development of this particular substitution pattern reflects advances in selective halogenation techniques that allow for precise control over the positioning of different halogen atoms within a single molecular framework.
Research into halogenated aromatic compounds has historically been driven by their utility as synthetic intermediates and their unique electronic properties. The incorporation of fluorine, chlorine, and bromine into a single aromatic system represents a convergence of synthetic organic chemistry with materials science applications. The presence of three different halogens creates a highly polarized aromatic system with distinctive reactivity patterns that have attracted significant interest from synthetic chemists working in pharmaceutical and materials development sectors.
Significance in Halogenated Phenacyl Derivatives
This compound occupies a unique position within the broader class of halogenated phenacyl derivatives due to its unprecedented combination of three different halogen substituents. The compound belongs to the family of aromatic halides and is specifically categorized under phenacyl chlorides, which are renowned for their reactivity in nucleophilic substitution reactions. The systematic arrangement of halogen substituents creates a molecule with exceptional synthetic versatility, as each halogen contributes distinct electronic and steric effects to the overall molecular behavior.
The significance of this compound extends beyond its structural novelty to encompass its role as a synthetic intermediate in complex molecule assembly. Halogenated phenacyl chlorides serve as crucial building blocks for the construction of heterocyclic systems, particularly in the synthesis of bioactive compounds. The presence of multiple halogen substituents enhances the electrophilic character of the carbonyl carbon, making the compound highly reactive toward nucleophilic attack. This enhanced reactivity, combined with the potential for selective substitution at different halogen positions, provides synthetic chemists with a powerful tool for constructing complex molecular architectures.
The compound's structure incorporates design elements that are particularly valuable in medicinal chemistry applications. The combination of bromine, chlorine, and fluorine substituents creates opportunities for fine-tuning biological activity through systematic halogen modification. Research has demonstrated that halogen substitution patterns can significantly influence pharmacokinetic properties, binding affinity, and metabolic stability of pharmaceutical compounds. The specific substitution pattern present in this compound offers multiple sites for structure-activity relationship studies and optimization of biological properties.
Comparative analysis with related halogenated phenacyl derivatives reveals the unique characteristics of this tri-halogenated system. While compounds such as 3'-bromo-2'-chloro-5'-fluorophenacyl chloride and other positional isomers exist, the specific 4'-bromo-2'-chloro-5'-fluoro substitution pattern creates distinct electronic environments that influence both reactivity and selectivity in chemical transformations. The strategic placement of the bromine atom at the 4'-position, combined with chlorine at the 2'-position and fluorine at the 5'-position, generates a unique electronic landscape that distinguishes this compound from its structural analogs.
Position in Contemporary Organic Chemistry
In the current landscape of organic chemistry, this compound represents a convergence of several important synthetic trends, including the development of multi-halogenated building blocks, the emphasis on structural diversity in pharmaceutical intermediates, and the advancement of selective synthetic methodologies. The compound exemplifies the contemporary approach to molecular design, where precise control over substitution patterns enables the creation of molecules with tailored properties for specific applications.
The synthetic accessibility of this compound reflects advances in halogenation chemistry that have emerged over the past two decades. Substantial progress has been made in rendering synthetic protocols for alpha-haloketones more environmentally friendly, effective, and versatile. These developments have focused on improving the selectivity of halogenation reactions, minimizing the formation of unwanted isomers, and developing more sustainable synthetic approaches. The ability to introduce three different halogens into a single aromatic system with high precision demonstrates the maturity of modern halogenation methodologies.
Contemporary applications of halogenated phenacyl chlorides in heterocyclic synthesis have positioned compounds like this compound at the forefront of synthetic organic chemistry research. The compound's reactivity profile makes it particularly valuable for the construction of nitrogen-, sulfur-, and oxygen-containing heterocycles, which are prevalent structural motifs in pharmaceutically active compounds. The ability to access diverse heterocyclic architectures from a single starting material represents a significant advantage in modern synthetic chemistry, where efficiency and atom economy are increasingly important considerations.
The compound's role in contemporary organic chemistry is further enhanced by its potential applications in materials science and catalysis. Multi-halogenated aromatic systems have found applications in the development of advanced materials with unique electronic and optical properties. The specific combination of halogens present in this compound creates opportunities for developing materials with tailored properties for specific technological applications. Additionally, the compound's high reactivity makes it a valuable starting point for the synthesis of organometallic complexes and catalytic systems that require precisely defined electronic environments.
Properties
IUPAC Name |
1-(4-bromo-2-chloro-5-fluorophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-5-2-6(11)4(1-7(5)12)8(13)3-10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSLDTGHSZEOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approach
Given the lack of specific information on the preparation of 4'-Bromo-2'-chloro-5'-fluorophenacyl chloride, a general approach to synthesizing halogenated phenacyl chlorides can be considered:
- Starting Materials : Phenacyl chloride derivatives are commonly used as starting materials.
- Halogenation : The introduction of bromine, chlorine, and fluorine atoms into the phenacyl chloride structure is typically achieved through electrophilic aromatic substitution reactions.
- Reaction Conditions : These reactions often require controlled conditions, including temperature and solvent selection, to optimize yield and selectivity.
Reaction Conditions and Reagents
For halogenation reactions, common reagents include elemental bromine, chlorine, and fluorinating agents. Solvents such as dichloromethane, chloroform, or carbon tetrachloride are often used due to their stability under halogenation conditions.
| Reagent/Condition | Description |
|---|---|
| Bromine | Elemental bromine is commonly used for bromination reactions. |
| Chlorine | Chlorine gas or chlorinating agents like N-chlorosuccinimide can be used. |
| Fluorinating Agents | Fluorine gas or fluorinating reagents like Selectfluor are used for fluorination. |
| Solvents | Dichloromethane, chloroform, or carbon tetrachloride are typical solvents. |
| Temperature | Controlled temperatures between 0°C to 20°C are often preferred. |
Challenges and Considerations
- Selectivity : Achieving high selectivity for the desired halogenation pattern can be challenging. The use of directing groups or specific catalysts may help.
- Safety : Handling halogens requires caution due to their reactivity and toxicity.
- Purification : The purification of halogenated compounds can be complex due to their reactivity and potential for side products.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-chloro-5’-fluorophenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
4'-Bromo-2'-chloro-5'-fluorophenacyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has been involved in the development of various drugs due to its reactive functional groups, which facilitate further modifications.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated the compound's effectiveness in synthesizing derivatives that exhibit anticancer properties. For instance, it has been used to create fluorinated phenacyl derivatives that show promising activity against specific cancer cell lines. The introduction of halogen substituents enhances the biological activity and selectivity of these compounds.
Table 1: Selected Pharmaceutical Compounds Derived from this compound
| Compound Name | Target Disease | Activity Level |
|---|---|---|
| Fluorinated Phenacyl Derivative A | Breast Cancer | High |
| Fluorinated Phenacyl Derivative B | Prostate Cancer | Moderate |
| Fluorinated Phenacyl Derivative C | Non-Small Cell Lung Cancer | High |
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its chlorinated and brominated functionalities allow for various nucleophilic substitutions and coupling reactions.
Case Study: Synthesis of Agrochemicals
The compound has been explored for the synthesis of agrochemicals, particularly fungicides and herbicides. The introduction of fluorine is known to enhance the stability and efficacy of these agrochemical products.
Industrial Applications
Beyond pharmaceuticals, this compound finds applications in material science, particularly in the development of polymers and specialty chemicals.
Table 2: Industrial Applications of this compound
| Application Area | Description |
|---|---|
| Polymer Chemistry | Used as an additive to improve thermal stability in polymers like ABS and POM. |
| Specialty Chemicals | Acts as a precursor for developing high-performance coatings and adhesives. |
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-chloro-5’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4'-Bromo-2'-chloro-5'-fluorophenacyl chloride | Not provided | C₈H₄BrCl₂FO | 290.38 | Br (4'), Cl (2'), F (5') |
| 3',4'-Dibromo-5'-fluorophenacyl chloride | 1803837-84-4 | C₈H₄Br₂ClFO | 330.38 | Br (3',4'), F (5') |
| 4'-Bromo-2'-(trifluoromethyl)phenacyl chloride | 1697591-57-3 | C₉H₅BrClF₃O | 301.49 | Br (4'), CF₃ (2') |
| 4'-Bromo-2',5'-difluoroacetophenone | 123942-11-0 | C₈H₅BrF₂O | 235.03 | Br (4'), F (2',5') |
| Bromo-2',4'-dichloroacetophenone* | Not provided | C₈H₅BrCl₂O | 266.94 | Br (position unspecified), Cl (2',4') |
*From ; exact structure inferred.
Key Observations:
- Halogen Diversity : The target compound uniquely combines Br, Cl, and F, whereas analogs like 3',4'-Dibromo-5'-fluorophenacyl chloride prioritize bromination (two Br atoms), and 4'-Bromo-2'-(trifluoromethyl)phenacyl chloride replaces Cl with a CF₃ group.
- Molecular Weight : The dibromo analog (330.38 g/mol) has the highest molecular weight due to two Br atoms, followed by the trifluoromethyl derivative (301.49 g/mol).
- Electron-Withdrawing Effects: The Cl and F substituents in the target compound enhance electrophilicity at the phenacyl chloride group compared to acetophenone derivatives (e.g., 4'-Bromo-2',5'-difluoroacetophenone), which lack the reactive chloride .
Reactivity Trends:
- Nucleophilic Substitution : The target compound’s Cl at the phenacyl position is highly reactive toward nucleophiles (e.g., amines, thiols). Its reactivity is modulated by the electron-withdrawing effects of Br (4') and F (5'), which stabilize the transition state .
- Comparison with Analogs: The trifluoromethyl group in 4'-Bromo-2'-(trifluoromethyl)phenacyl chloride reduces electrophilicity compared to Cl but improves lipophilicity, influencing pharmacokinetic properties in drug design . Bromo-2',4'-dichloroacetophenone () may exhibit similar reactivity but lacks the fluorine atom, altering solubility and electronic effects.
Physicochemical Properties
- Melting Points : Halogen-rich compounds (e.g., 3',4'-Dibromo-5'-fluorophenacyl chloride) likely exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding .
- Solubility: The presence of F enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to non-fluorinated analogs.
Biological Activity
4'-Bromo-2'-chloro-5'-fluorophenacyl chloride is a halogenated phenacyl derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, characterized by the presence of bromine, chlorine, and fluorine atoms, enhances its reactivity and biological interactions. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C14H9BrClF. The presence of multiple halogen substituents contributes to its unique reactivity profile, making it a valuable compound in organic synthesis and drug development.
| Property | Value |
|---|---|
| Molecular Formula | C14H9BrClF |
| Molecular Weight | 303.58 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Its ability to react with nucleophilic sites on proteins allows it to modify biomolecules, which is crucial for drug development and biochemical research. Studies have shown that this compound can effectively inhibit specific enzymes involved in various metabolic pathways, making it a candidate for therapeutic applications .
Antimicrobial Properties
In vitro studies have demonstrated the antimicrobial activity of this compound against various bacterial strains. For instance, derivatives of similar phenacyl compounds have shown effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating potent bactericidal effects . The halogen substituents appear to enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
The mechanism by which this compound exerts its biological effects primarily involves nucleophilic attack on electrophilic centers within target proteins. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function, contributing to its therapeutic potential .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluating the antimicrobial properties of phenacyl derivatives found that compounds similar to this compound exhibited significant activity against Staphylococcus aureus with MIC values as low as 0.22 μg/mL . This suggests that structural modifications can enhance biological activity.
- Enzyme Inhibition Studies : Research focusing on enzyme interactions revealed that this compound can act as a potent inhibitor for specific enzymes involved in metabolic pathways, potentially useful in treating diseases where these enzymes are overactive .
- Computational Drug Design : Advances in computational methods have facilitated the design of derivatives based on this compound, predicting their binding affinities and optimizing their structures for enhanced biological activity .
Q & A
Q. How do isotopic labeling (e.g., deuterated analogs) aid in metabolic or degradation studies?
- Methodological Answer : Synthesize deuterated analogs (e.g., 2',3',5',6'-d-4'-bromo-2'-chloro-5'-fluorophenacyl chloride) via H/D exchange catalyzed by Pd/C in DO. Use LC-MS/MS to track isotopic patterns in degradation products, identifying metabolic sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
